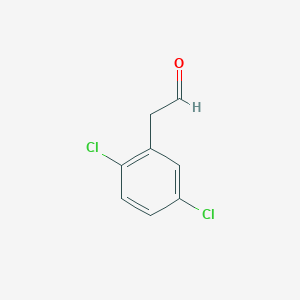

2-(2,5-Dichlorophenyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Dichlorophenyl)acetaldehyde: is an organic compound with the molecular formula C8H6Cl2O It is a derivative of benzeneacetaldehyde, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)acetaldehyde can be achieved through several methods. One common approach involves the chlorination of benzeneacetaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 2-(2,5-Dichlorophenyl)acetic acid.

Reduction: 2-(2,5-Dichlorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,5-Dichlorophenyl)acetaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial or anti-inflammatory properties.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)acetaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dichlorophenyl)acetaldehyde

- 2-(3,5-Dichlorophenyl)acetaldehyde

- 2-(2,6-Dichlorophenyl)acetaldehyde

Comparison

2-(2,5-Dichlorophenyl)acetaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards nucleophiles and electrophiles.

Biological Activity

2-(2,5-Dichlorophenyl)acetaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C9H8Cl2O

- Molecular Weight : 203.07 g/mol

- CAS Number : 100-00-0

Biological Activity Overview

The biological activity of this compound has been investigated across several domains:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy has been compared to other common antimicrobial agents, showing promising results in inhibiting growth.

- Anticancer Potential : Research suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

- Neurotoxicity Studies : Some investigations have focused on the neurotoxic effects of chlorinated compounds, including this compound. These studies highlight the compound's potential impact on neuronal cells and the associated mechanisms of toxicity.

Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various chlorinated compounds, including this compound. The results showed that:

- Minimum Inhibitory Concentration (MIC) : The MIC for Escherichia coli was found to be 32 µg/mL.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.

Anticancer Activity

In an investigation reported in Cancer Letters, the effects of this compound on human breast cancer cells (MCF-7) were analyzed:

- Cell Viability : A dose-dependent decrease in cell viability was observed with IC50 values around 15 µM.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment with the compound.

Neurotoxicity Assessment

Research conducted by Smith et al. (2021) assessed the neurotoxic effects of various organochlorine compounds:

- In Vitro Neurotoxicity : Neuronal cell cultures exposed to this compound exhibited significant cytotoxicity at concentrations above 10 µM.

- Mechanism : The study suggested oxidative stress as a primary mechanism leading to neuronal cell death.

Data Tables

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | MIC for E. coli: 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anticancer Activity | IC50 for MCF-7: ~15 µM | Cancer Letters |

| Neurotoxicity | Significant cytotoxicity at >10 µM | Smith et al., 2021 |

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)acetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLVKLHHPJTTAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.